molecular formula C9H9ClFNO2 B1602516 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid CAS No. 682803-80-1

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid

Cat. No.: B1602516
CAS No.: 682803-80-1
M. Wt: 217.62 g/mol
InChI Key: QKRVNAILNVDTIJ-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by amination and subsequent carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control over reaction parameters is maintained. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid has the molecular formula C9H9ClFNO2C_9H_9ClFNO_2. Its structure consists of a propanoic acid backbone with an amino group and a substituted phenyl ring containing chlorine and fluorine atoms. The presence of halogens enhances its reactivity and interactions with biological targets, making it a subject of interest in research.

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : The compound is investigated for its potential therapeutic effects in treating neurological disorders. Its ability to modulate neurotransmitter receptors suggests implications for drug design aimed at conditions such as depression and anxiety.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can prevent the conversion of substrates into products, thereby influencing various biochemical pathways.

2. Biological Studies

  • Receptor Binding : The compound's structure allows it to interact with various biological receptors, making it valuable for studying receptor dynamics and signaling pathways .
  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial effects against multi-drug resistant strains, highlighting its potential as an antibacterial agent.

3. Industrial Applications

  • Synthesis of Complex Molecules : It serves as a building block in organic synthesis, facilitating the development of more complex organic compounds used in pharmaceuticals and materials science.
  • Material Development : The unique properties of this compound make it suitable for the development of new materials in various industrial applications.

Case Studies

Several studies have evaluated the efficacy and safety of this compound:

Study Focus Findings
Antimicrobial EfficacySignificant activity against both Gram-positive and Gram-negative bacteria was observed.
Anticancer ActivityShowed promising cytotoxic effects on various cancer cell lines with lower IC₅₀ values compared to conventional chemotherapeutics.
NeuropharmacologyInvestigated for effects on neurotransmitter systems; potential implications for CNS disorders.

Mechanism of Action

The mechanism by which 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chlorophenyl)propanoic acid
  • 3-Amino-3-(2-fluorophenyl)propanoic acid
  • 3-Amino-3-(2-bromophenyl)propanoic acid

Uniqueness

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.

Biological Activity

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is an organic compound notable for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H9ClFNO2 and features a propanoic acid backbone with an amino group and a phenyl ring substituted with chlorine and fluorine atoms. The presence of these halogens enhances its interaction with biological targets, influencing its reactivity and biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. Its structural features allow it to interact with various enzymes, potentially modulating their activity. For instance, studies have shown that the compound can inhibit certain neurotransmitter receptors, which may have implications in treating neurological disorders.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Neurotransmitter ReceptorsCompetitive Inhibition
Amino Acid DecarboxylaseNon-competitive
Protein KinaseMixed-type

Receptor Binding

The compound has been investigated for its ability to bind to specific receptors involved in synaptic transmission. The halogen substituents (chlorine and fluorine) enhance binding affinity, which is crucial for its efficacy as a modulator in various biochemical pathways. This characteristic makes it a candidate for drug design targeting neurological conditions such as depression and anxiety.

The mechanism of action involves the formation of hydrogen bonds between the amino group of the compound and biological molecules, while the phenyl ring participates in hydrophobic interactions. These interactions can modulate enzyme and receptor activities, leading to various biological effects. The exact pathways depend on the specific application and context of use.

Case Studies

  • Neurotransmitter Modulation : A study explored the effects of this compound on serotonin uptake in neuronal cultures. Results indicated a significant reduction in serotonin levels, suggesting potential applications in treating mood disorders .
  • Cancer Research : Another investigation assessed the compound's role as an inhibitor of specific kinases involved in cancer cell proliferation. The findings demonstrated that it could significantly reduce tumor growth in vitro, indicating its potential as an anticancer agent .

Applications in Pharmaceutical Development

The unique properties of this compound make it valuable in pharmaceutical development:

  • Drug Design : Its ability to modulate receptor activity positions it as a promising candidate for developing drugs targeting neurological disorders.
  • Biochemical Assays : The compound is utilized in assays to evaluate the effects of amino acid modifications on protein function, aiding researchers in understanding protein interactions .

Properties

IUPAC Name

3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRVNAILNVDTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586443
Record name 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682803-80-1
Record name 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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